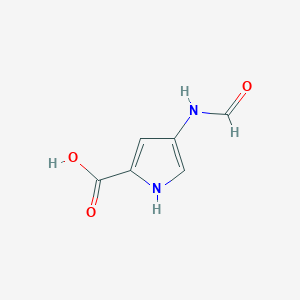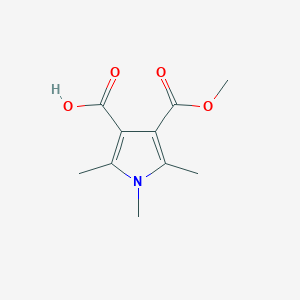
4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-iodo-benzoic acid methyl esters with trimethylborate in the presence of n-butyllithium. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at low temperatures, followed by quenching with saturated aqueous ammonium chloride and extraction with ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is employed in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxycarbonyl)benzeneboronic acid
- 4-(Methoxycarbonyl)benzeneboronic acid pinacol ester
- Methyl salicylate
Uniqueness
4-(Methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific functional groups and structural configuration
Propiedades
Fórmula molecular |
C10H13NO4 |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
4-methoxycarbonyl-1,2,5-trimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-5-7(9(12)13)8(10(14)15-4)6(2)11(5)3/h1-4H3,(H,12,13) |
Clave InChI |
PQQQJKMUTHYVNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1C)C)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


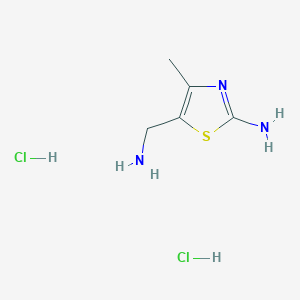
![Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B12858318.png)
![2-(Chloromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12858322.png)

![3-Amino-9-(2-carboxy-4-((13-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,7,29-trioxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-16,19,22,25-tetraoxa-4,8,12,28-tetraazatritriacontyl)carbamoyl)phenyl](/img/structure/B12858334.png)
![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)
![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)
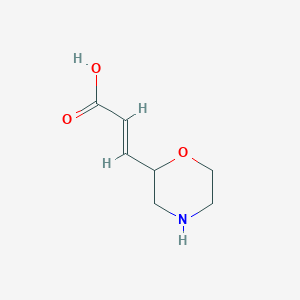

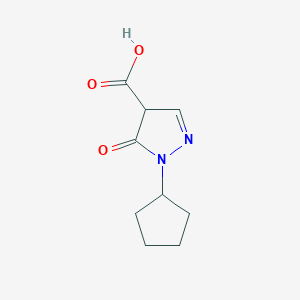
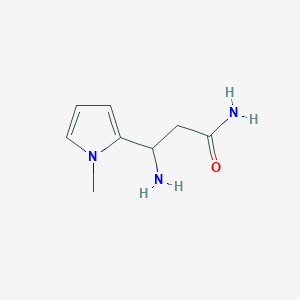
![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)
![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
